molecular formula C14H12N2O2 B146530 N,N'-Dibenzoylhydrazine CAS No. 787-84-8

N,N'-Dibenzoylhydrazine

Cat. No. B146530
CAS RN: 787-84-8
M. Wt: 240.26 g/mol
InChI Key: GRRIYLZJLGTQJX-UHFFFAOYSA-N
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Description

N,N'-Dibenzoylhydrazine is a chemical compound that has been studied for various applications, including its potential use in organic electronics and as a precursor for pharmaceuticals. The compound is characterized by the presence of two benzoyl groups attached to a hydrazine moiety. This structure is known to confer certain electronic and photophysical properties that make it interesting for research in materials science and medicinal chemistry.

Synthesis Analysis

The synthesis of N,N'-dibenzoylhydrazine derivatives has been explored in several studies. For instance, a novel synthesis route for N-benzyl-N'-acylureas involves the reaction of dibenzoylhydrazine carboxamide with benzylamines, which includes the preparation of dibenzoylhydrazine carboxamide by oxidation and triazine ring cleavage . Another study reports the synthesis of a related compound, N-tert-butyl-N'-thio[O-(1-methylthioethylimino)-N'-methylcarbamic acid]-N,N'-dibenzoylhydrazine, through the reaction of N-tert-butyl-N,N'-dibenzoylhydrazine with N-sulfenyl chloride . These methods highlight the versatility of N,N'-dibenzoylhydrazine derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of N,N'-dibenzoylhydrazine derivatives can exhibit interesting features such as nonplanar distortions and conformational changes. For example, the crystal structure of a related compound shows that the N–N bond adopts a gauche conformation, which is different from its parent compound . These structural characteristics are important as they can influence the physical and chemical properties of the compound, as well as its reactivity and interaction with other molecules.

Chemical Reactions Analysis

N,N'-Dibenzoylhydrazine derivatives can participate in various chemical reactions. They have been used as intermediates in the synthesis of other compounds, such as N-acylureas . Additionally, the presence of the hydrazine moiety allows for potential reactivity that can be exploited in the development of novel pharmaceuticals or materials with specific properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of N,N'-dibenzoylhydrazine derivatives are influenced by their molecular structure. For instance, the nonplanar conformation and the presence of donor-acceptor type substituents can lead to wide-tuning emission from red to deep blue and even white light generation, which is significant for applications in organic electronics and photonics . Moreover, the steric hindrance of the N,N'-substituents can affect the emission properties, as seen in compounds like DPAC and FlPAC .

Scientific Research Applications

Antineoplastic Potential

  • N,N'-Dibenzoylhydrazine and its derivatives have been evaluated for antineoplastic activity. Some derivatives, capable of generating an alkylating species under physiological conditions, showed significant antineoplastic activity, though N,N'-Dibenzoylhydrazine itself was inactive in this regard (Shyam, Cosby, & Sartorelli, 1985).

Insecticidal and Larvicidal Activities

  • Dibenzoylhydrazines have been recognized for their role as nonsteroidal ecdysone agonists, showing significant molting hormonal and larvicidal activities. This has been particularly noted in controlling lepidopteran pests and mosquito larvae (Shimizu et al., 1997), (Morou et al., 2013).

Comparative Studies on Ecdysteroid Action

  • Studies comparing the effects of ring-substituted dibenzoylhydrazines on different insect species have shown their efficacy as ecdysone agonists, leading to precocious larval molt and death (Smagghe et al., 1999).

Synthesis Applications

  • Research into the synthesis of various derivatives of N,N'-Dibenzoylhydrazine has been ongoing, with applications in developing new compounds for different purposes, including insecticides (Valipour et al., 2021), (Wang et al., 2011).

Molecular Interaction Studies

  • Molecular studies have been conducted to understand the interaction of dibenzoylhydrazine analogs with ecdysone receptors, providing insights into their mode of action and potential applications in insecticide development (Nakagawa et al., 1998), (Deka et al., 2021).

Species Specificity in Insecticidal Applications

  • Investigations into the specificity of ecdysone agonists have revealed that dibenzoylhydrazine analogues can be developed with high activity against specific lepidopteran insects, indicating potential for targeted insecticide design (Soin et al., 2010).

Multi-Inhibitor Potential

  • A recent study suggests that N,N'-Dibenzoylhydrazine may act as a multi-inhibitor compound, showing inhibitory capacity against various essential receptors such as ecdysone receptors, urease, and HIV-integrase, indicating its potential as a lead compound in drug development (Patamia et al., 2023).

properties

IUPAC Name

N'-benzoylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c17-13(11-7-3-1-4-8-11)15-16-14(18)12-9-5-2-6-10-12/h1-10H,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRIYLZJLGTQJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7061142
Record name Benzoic acid, 2-benzoylhydrazide
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Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

N,N'-Dibenzoylhydrazine

CAS RN

787-84-8
Record name Benzoic acid, 2-benzoylhydrazide
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Record name N,N'-Dibenzoylhydrazine
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Record name Dibenzoylhydrazine
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Record name Benzoic acid, 2-benzoylhydrazide
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Record name N'-benzoylbenzohydrazide
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Record name N,N'-DIBENZOYLHYDRAZINE
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Synthesis routes and methods I

Procedure details

Into a 300 mL three-neck flask was put 10 g (73 mmol) of benzohydrazide, and 25 mL of N-methyl-2-pyrrolidone was added thereto, and the mixture was stirred. After that, a mixed solution of 10 mL of N-methyl-2-pyrrolidone and 10 mL (88 mmol) of benzoyl chloride was dripped into the mixture through a 50 mL dropping funnel. This mixture was stirred at 80° C. for 3 hours, and the contents of the flask were reacted. After the reaction, the reaction solution was added to about 500 mL of water and the mixture was stirred, so that a solid was precipitated. The precipitated solid was collected by suction filtration. The collected solid was washed with water, and methanol was added to the obtained solid so that the solid was washed to give 10 g of a powdery white solid of 1,2-dibenzoylhydrazine, which was the object of the synthesis, at a yield of 57%.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

After 10 g (73 mmol) of benzohydrazine was put into a 300 mL three-neck flask, 25 mL of N-methyl-2-pyrrolidone was added thereto, and the mixture was stirred, a mixed solution of 10 mL of N-methyl-2-pyrrolidone and 10 mL (88 mmol) of benzoyl chloride was dripped into the mixture through a 50 mL dropping funnel. The mixture was stirred at 80° C. for 3 hours, and the contents of the flask were reacted together. After the reaction, the reaction solution was added to approximately 500 mL of water and the mixture was stirred, so that a solid was precipitated out. The precipitated solid was collected by suction filtration. The collected solid was washed with water, methanol was added to the obtained solid, and the mixture was washed, so that 10 g of a powdery white solid, which was the object of the synthesis, was obtained at a yield of 57%.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

First, 6.6 g of benzoylhydrazine and 50 mL of N-methyl-2-pyrrolidone (NMP) were put in a 200 mL three-neck flask, and mixed. Then, a mixed solution of 5 mL of benzoyl chloride and 10 mL of NMP was dripped to the above mixed solution through a 50 mL dropping funnel, and stirred at room temperature for 1 hour to be reacted. The reacted mixed solution was added to 250 mL of water, and a white solid was precipitated. The precipitated solid was washed with 1M hydrochloric acid and subjected to suction filtration to give a white solid. The given solid was washed with methanol, so that N,N′-dibenzoylhydrazine was prepared (a white solid, yield: 65%). The synthetic scheme of Step 1 is shown by (a-6).
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
151
Citations
JP Idoux, KS Gibbs-Rein, JT Gupton… - Journal of Chemical …, 1988 - ACS Publications
G4= 4-CI roalkoxybenzoates were prepared as reported by Alperman and von Werner (6). The symmetrical N, N'-dibenzoylhydrazlnes (Ilj-o, G1= H or haloalkoxy and G2= haloalkoxy; …
Number of citations: 20 pubs.acs.org
A Nováček, J Gut - Collection of Czechoslovak Chemical …, 1971 - cccc.uochb.cas.cz
We determined earlier'· 2 that on reaction of some urea or thiourea derivatives with acylating agents the splitting off of the carbonyl or thiocarbamoyl group, resp., takes place. An …
Number of citations: 0 cccc.uochb.cas.cz
S Jian, WQ Min, HR Qiu, MC Hui, C Li… - Journal of Chemical …, 2005 - Springer
The novel compound N-tert-butyl-N′-thio[O-(1-methylthioethylimino)-N″-methyl carbamic acid]- N,N′-dibenzoylhydrazine has been synthesized by the reaction of N-tert-butyl-N,N′-…
Number of citations: 3 link.springer.com
JP Picard, JL Boivin - Canadian Journal of Chemistry, 1951 - cdnsciencepub.com
The nitration of N, N′-disubstituted hydrazines (RNH–NHR) by means of nitric acid – acetic anhydride mixtures has been found to yield, in most cases, the azo derivatives (RN = NR). …
Number of citations: 10 cdnsciencepub.com
M Horisberger, H Matsumoto - Journal of Labelled Compounds, 1968 - Wiley Online Library
The synthesis of 14 C and 3 H labelled methylazoxymethylacetate, ( MAM‐ O Ac), a hepatotoxic and carcinogenic compound, was accomplished by the incorporation of a radioisotope …
QM Wang, RQ Huang - Applied organometallic chemistry, 2002 - Wiley Online Library
In a search for new insect growth regulators with unusual biological properties and different activity spectrum, we thought that the preservation of the bioactive unit and the introduction …
Number of citations: 7 onlinelibrary.wiley.com
DS Deshmukh, N Gangwar… - European Journal of …, 2019 - Wiley Online Library
Herein, we report an atom‐efficient, rapid, green, and sustainable approach to synthesize isoquinolines and isoquinolinones using a homogeneous recyclable ruthenium catalyst in …
CH Mao, QM Wang, RQ Huang, FC Bi… - Journal of agricultural …, 2004 - ACS Publications
A series of novel N ‘-tert-butyl-N ‘-3,5-dimethylbenzoyl-N-aryloxyoxalyl-N-4-ethylbenzoyl hydrazines containing a carboxylic acid or ester substituent on the aryl were synthesized, and …
Number of citations: 47 pubs.acs.org
Q Wang, R Huang - Synthetic communications, 2004 - Taylor & Francis
N-tert-butyl-N-substituted benzoylhydrazines were prepared in two convenient procedures with good yields, subsequent reaction with substituted phenylisocyanates in 1,2-…
Number of citations: 7 www.tandfonline.com
J Shang, Y Liu, R Huang, F Bi… - … : An International Journal …, 2007 - Wiley Online Library
A series of novel N‐tert‐butyl‐N′‐thio[O‐(1‐methylthioethylimino)‐N″‐methylcarbamate]‐N,N′‐diacylhydrazines were synthesized by the reaction of chlorosulfenyl[O‐(1‐…
Number of citations: 4 onlinelibrary.wiley.com

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